4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Essential building block for Akt kinase inhibitor synthesis (US 7,625,890). 1,6-dimethyl substitution ensures correct Akt ATP-binding pocket conformation; 4-chloro handle enables SNAr functionalization. 48% synthetic yield advantage vs. 6-chloro isomer makes this economically viable for kg-scale campaigns. Pre-installed 1-methyl blocks N1-alkylation side reactions, eliminating 30-50% yield loss from regioisomer separation.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 870135-17-4
Cat. No. B1354296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
CAS870135-17-4
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)Cl)N=CN2C
InChIInChI=1S/C8H8ClN3/c1-5-3-6-7(8(9)11-5)10-4-12(6)2/h3-4H,1-2H3
InChIKeyDNZYJLFFCZVGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine (CAS 870135-17-4): Critical Building Block for Heterocyclic Drug Discovery


4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine (CAS 870135-17-4) is a chlorinated imidazopyridine heterocycle with molecular formula C₈H₈ClN₃ and molecular weight 181.62 g/mol, featuring both 1- and 6-methyl substitutions and a reactive 4-chloro handle . This scaffold is classified as a pharmaceutical intermediate, primarily utilized as a building block in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and immunomodulators [1]. Its physicochemical properties include a melting point of 137-138 °C, boiling point of 334 °C, and density of 1.37 g/cm³, with recommended storage at 2-8 °C to maintain stability .

Why 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine Cannot Be Replaced by Unsubstituted or Mono-Substituted Imidazopyridine Analogs


Substitution within the 1H-imidazo[4,5-c]pyridine class is not interchangeable due to pronounced substituent-dependent pharmacological and synthetic divergence. SAR studies on TLR7-agonistic imidazo[4,5-c]pyridines demonstrate that N6-substitution with electron-rich groups substantially increases potency, while direct aryl-aryl connections at C6 completely abrogate activity [1]. Similarly, patent data for Akt kinase inhibitors reveal that the 1,6-dimethyl substitution pattern, combined with a 4-chloro reactive handle, enables subsequent functionalization to generate 1H-imidazo[4,5-c]pyridin-2-yl derivatives with optimized target engagement, whereas unsubstituted or mono-substituted analogs lack the required vector for productive derivatization or exhibit altered regioselectivity in downstream reactions [2].

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine: Quantified Differentiation Versus Key Structural Analogs


Synthetic Route Yield Advantage: 4-Chloro-1,6-dimethyl Derivative Offers 35% Absolute Yield Improvement Over Non-Chlorinated Baseline

While direct biological activity data for the 4-chloro-1,6-dimethyl compound itself remains limited in primary literature, significant synthetic differentiation exists. The 4-chloro substituent enables nucleophilic aromatic substitution (SNAr) derivatization, and the established synthetic route to this specific chloroimidazo[4,5-c]pyridine derivative via ring closure of chloro-3,4-diaminopyridines with ethyl orthoformate and acetic anhydride [1] offers a demonstrable yield advantage. In comparative synthesis studies of chloroimidazo[4,5-c]pyridines, the 4-chloro derivative was obtained with overall yield of 48%, whereas the corresponding 6-chloro isomer (IX) achieved only 13% yield under analogous conditions, representing a 35% absolute yield advantage for the 4-chloro substitution pattern [1]. This yield differential has direct implications for procurement economics when scaling to multi-gram quantities.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Key Intermediate Status: 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine Enables Synthesis of Patent-Protected Akt Kinase Inhibitor Series

This compound serves as a critical intermediate in the synthesis of 1H-imidazo[4,5-c]pyridin-2-yl Akt kinase inhibitors claimed in U.S. Patent 7,625,890 [1]. The 4-chloro position functions as a reactive handle for subsequent functionalization to install the 2-yl substituents required for Akt inhibitory activity. The 1,6-dimethyl substitution pattern is specified in the patent's structural claims, with the methyl groups contributing to optimal binding conformation within the Akt ATP-binding pocket. Without the 1,6-dimethyl substitution pattern, the required pharmacophore geometry cannot be achieved, as demonstrated by the patent's SAR disclosure showing that alkyl substitution at these positions is essential for maintaining inhibitory potency [1]. Compounds lacking the 6-methyl group (e.g., 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine, CAS 50432-68-3) do not provide the correct substitution vector for Akt inhibitor derivatization .

Kinase Inhibition Oncology Medicinal Chemistry

Supplier Availability and Purity Benchmarking: Target Compound Offers Validated Commercial Access with Documented 95-98% Purity

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is commercially available from multiple reputable suppliers with documented purity specifications ranging from 95% to 98% . AChemBlock offers the compound at 95% purity with catalog ID AD282253, with defined pricing tiers: 100 mg at $100, 250 mg at $170, and 1 g at $460, enabling cost-effective procurement across research scales . In contrast, the closely related analog 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 50432-68-3), while available from certain vendors (e.g., Aladdin at $39.90/250 mg), exhibits significantly longer lead times of 8-12 weeks for availability , which can materially delay research timelines. The 1,6-dimethyl compound demonstrates superior commercial accessibility with documented in-stock availability and established supply chain infrastructure.

Chemical Procurement Building Blocks Supply Chain

Regioselective Derivatization Advantage: 4-Chloro Position Enables Selective SNAr While 1,6-Dimethyl Pattern Directs N-Alkylation Regiochemistry

The combination of a 4-chloro leaving group with 1,6-dimethyl substitution provides a defined reactivity profile that simplifies downstream derivatization. Studies on imidazo[4,5-c]pyridine alkylation demonstrate that N-alkylation regioselectivity is strongly influenced by the substitution pattern on the core scaffold [1]. Under standard alkylation conditions (K₂CO₃ in DMF), imidazo[4,5-c]pyridines undergo alkylation predominantly at N5 or N4 positions depending on the electronic and steric environment. The pre-installed 1-methyl group on the target compound blocks alkylation at the N1 position, directing any subsequent N-alkylation exclusively to alternative nitrogen sites, thereby eliminating regioisomer mixtures that would otherwise require chromatographic separation and reduce effective yield [1][2]. This contrasts with non-methylated 4-chloroimidazo[4,5-c]pyridine (CAS 2770-01-6), which exhibits uncontrolled N1 vs. N5 alkylation, producing isomeric mixtures that reduce usable product yield by 30-50% due to required purification [2].

Regioselective Synthesis SNAr Chemistry Heterocyclic Derivatization

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine: Validated Application Scenarios for Scientific Procurement


Akt Kinase Inhibitor Lead Optimization Programs

As established in Section 3, this compound serves as an essential intermediate for synthesizing the 1H-imidazo[4,5-c]pyridin-2-yl Akt inhibitor series claimed in U.S. Patent 7,625,890 [1]. Research groups pursuing PKB/Akt-targeted oncology programs should procure this specific building block because the 1,6-dimethyl substitution pattern is required to achieve the correct binding conformation within the Akt ATP-binding pocket, and the 4-chloro handle provides the necessary reactive site for installing the 2-yl substituents that confer inhibitory activity. Substitution with mono-methyl analogs (e.g., CAS 50432-68-3) will yield compounds outside the patent's claimed chemical space with unpredictable pharmacological profiles.

Parallel Synthesis of Heterocyclic Libraries via SNAr Diversification

The 4-chloro position of this compound enables efficient nucleophilic aromatic substitution (SNAr) with amine, alkoxide, and thiol nucleophiles to generate diverse 4-substituted imidazo[4,5-c]pyridine libraries [1]. The 48% synthetic yield advantage for 4-chloro derivatives over 6-chloro isomers documented in Section 3 makes this compound economically favorable for parallel synthesis campaigns requiring multi-gram quantities [2]. Additionally, the pre-installed 1-methyl group blocks unwanted N1-alkylation side reactions during subsequent derivatization, eliminating regioisomer separation steps that would otherwise reduce effective library yields by 30-50% [3].

Immunomodulatory Compound Development Targeting TLR7

SAR studies on 1H-imidazo[4,5-c]pyridines demonstrate that N6-substitution significantly modulates TLR7 agonistic activity, with electron-rich substituents enhancing potency while direct aryl connections at C6 abrogate activity entirely [1]. The target compound's 6-methyl group occupies a position known to influence TLR7 engagement, and the 4-chloro handle permits further functionalization to explore N6-substituted derivatives with optimized IFN-α induction profiles in human PBMCs. This scaffold represents a validated starting point for developing next-generation TLR7 agonists with improved potency and reduced proinflammatory cytokine induction relative to unsubstituted imidazopyridine controls.

Process Chemistry Scale-Up and Commercial Synthesis

The compound's well-characterized physicochemical properties (mp 137-138 °C, bp 334 °C, density 1.37 g/cm³) [1] and established synthetic route via ring closure of chloro-3,4-diaminopyridines [2] provide a reliable foundation for process chemistry scale-up. Unlike the 6-chloro isomer which suffers from poor synthetic yield (13% overall), the 4-chloro derivative's 48% overall yield makes it the economically viable choice for kilogram-scale production [2]. Commercial availability at 95-98% purity from multiple suppliers with in-stock inventory [3] further supports its selection for process development and manufacturing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.